

Ethyl 1-piperidineacetate CAS number 23853-10-3

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Compound of Interest

Compound Name: *Ethyl 1-piperidineacetate*

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An In-depth Technical Guide to **Ethyl 1-piperidineacetate** (CAS: 23853-10-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-piperidineacetate, also known as Piperidin-1-ylacetic acid ethyl ester, is a versatile α -amino acid ester derivative with significant applications as a building block in organic synthesis and medicinal chemistry.^[1] Its structure, featuring a reactive tertiary amine within a stable piperidine ring and an ester functionality, makes it a valuable intermediate for creating more complex molecules.^{[1][2]} This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols with mechanistic insights, key chemical reactions, and its role in the development of pharmacologically active compounds. Particular emphasis is placed on the practical application of this compound, underpinned by safety and handling protocols essential for laboratory use.

Physicochemical and Spectroscopic Profile

Ethyl 1-piperidineacetate is a clear, colorless to light yellow liquid under standard conditions.^{[1][3]} Its fundamental properties are summarized below.

Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	23853-10-3	[1] [4]
Molecular Formula	C ₉ H ₁₇ NO ₂	[1] [4]
Molecular Weight	171.24 g/mol	[1] [4]
Appearance	Clear, colorless to light yellow liquid	[1] [3]
Boiling Point	109-111 °C at 25 mmHg	[1]
Density	0.984 g/mL at 25 °C	[1]
Refractive Index (n ²⁰ /D)	1.453	[1]
Flash Point	91 °C (195.8 °F) - closed cup	
Solubility	Soluble in organic solvents; limited in water	[2]
pKa	7.44 ± 0.10 (Predicted)	[3]

Spectroscopic Analysis

Spectroscopic analysis is critical for confirming the identity and purity of **Ethyl 1-piperidineacetate**. Below is an interpretation of its expected spectra.

- ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum would exhibit characteristic signals: a triplet at ~1.25 ppm (3H, corresponding to the -CH₃ of the ethyl group), a quartet at ~4.15 ppm (2H, from the -OCH₂- of the ethyl group), a singlet at ~3.10 ppm (2H, for the α -methylene group -CH₂-COO-), and a series of multiplets between ~1.50-2.50 ppm (10H, for the five methylene groups of the piperidine ring).
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct peaks for each carbon environment: ~14.2 ppm (-CH₃), ~60.5 ppm (-OCH₂-), ~54.0 ppm (for the two piperidine carbons adjacent to the nitrogen), ~26.0 ppm and ~24.0 ppm (for the other piperidine carbons), ~60.0 ppm (for the α -carbon -CH₂-COO-), and a characteristic downfield signal around ~171.0 ppm for the ester carbonyl carbon (C=O).[\[5\]](#)

- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is dominated by a strong absorption band around $1740\text{-}1750\text{ cm}^{-1}$, which is indicative of the C=O stretching vibration of the ester group. Additional peaks corresponding to C-H stretching (aliphatic) would be observed in the $2850\text{-}3000\text{ cm}^{-1}$ region, and C-O stretching would appear around $1150\text{-}1250\text{ cm}^{-1}$.^[6]
- Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M^+) at $m/z = 171$. The fragmentation pattern would likely include a prominent peak at $m/z = 98$, corresponding to the loss of the ethoxycarbonyl group (-COOEt), resulting in the piperidinomethyl cation.

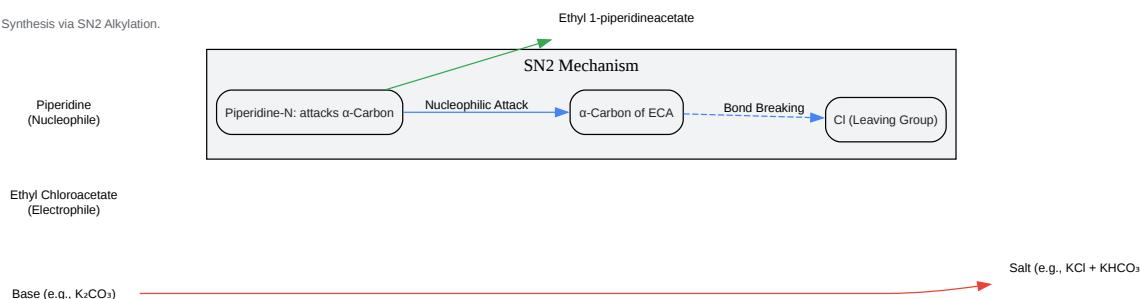
Synthesis of Ethyl 1-piperidineacetate

The most direct and common synthesis of **Ethyl 1-piperidineacetate** is through the nucleophilic substitution (N-alkylation) of piperidine with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate.^[1]

Reaction Mechanism and Rationale

The synthesis proceeds via a standard bimolecular nucleophilic substitution (S_N2) mechanism. The nitrogen atom of piperidine acts as the nucleophile, attacking the electrophilic α -carbon of the ethyl haloacetate. The halide serves as the leaving group. A base, such as potassium carbonate (K_2CO_3) or triethylamine (Et_3N), is required to neutralize the hydrohalic acid (e.g., HCl) formed as a byproduct, preventing the protonation of the piperidine reactant which would render it non-nucleophilic. The choice of a polar aprotic solvent like acetonitrile or acetone facilitates the reaction by solvating the cations while leaving the nucleophile relatively free to react.

Fig 1: Synthesis via SN2 Alkylation.

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Caption: Fig 1: Synthesis via SN2 Alkylation.

Detailed Experimental Protocol

Materials:

- Piperidine (1.0 eq)
- Ethyl chloroacetate (1.05 eq)
- Anhydrous Potassium Carbonate (K_2CO_3) (1.5 eq)
- Acetonitrile (anhydrous)
- Ethyl acetate
- Brine (saturated $NaCl$ solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous acetonitrile followed by piperidine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
- Stir the suspension at room temperature for 15 minutes.
- Slowly add ethyl chloroacetate (1.05 eq) to the mixture dropwise via a dropping funnel. The addition should be controlled to manage any exotherm.
- After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K_2CO_3 and KCl).
- Wash the solid residue with a small amount of ethyl acetate.
- Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
- Dissolve the resulting crude oil in ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **Ethyl 1-piperidineacetate** by vacuum distillation (lit. bp 109-111 °C at 25 mmHg) to obtain a pure, colorless to light yellow liquid.[\[1\]](#)

Chemical Reactivity and Applications in Drug Development

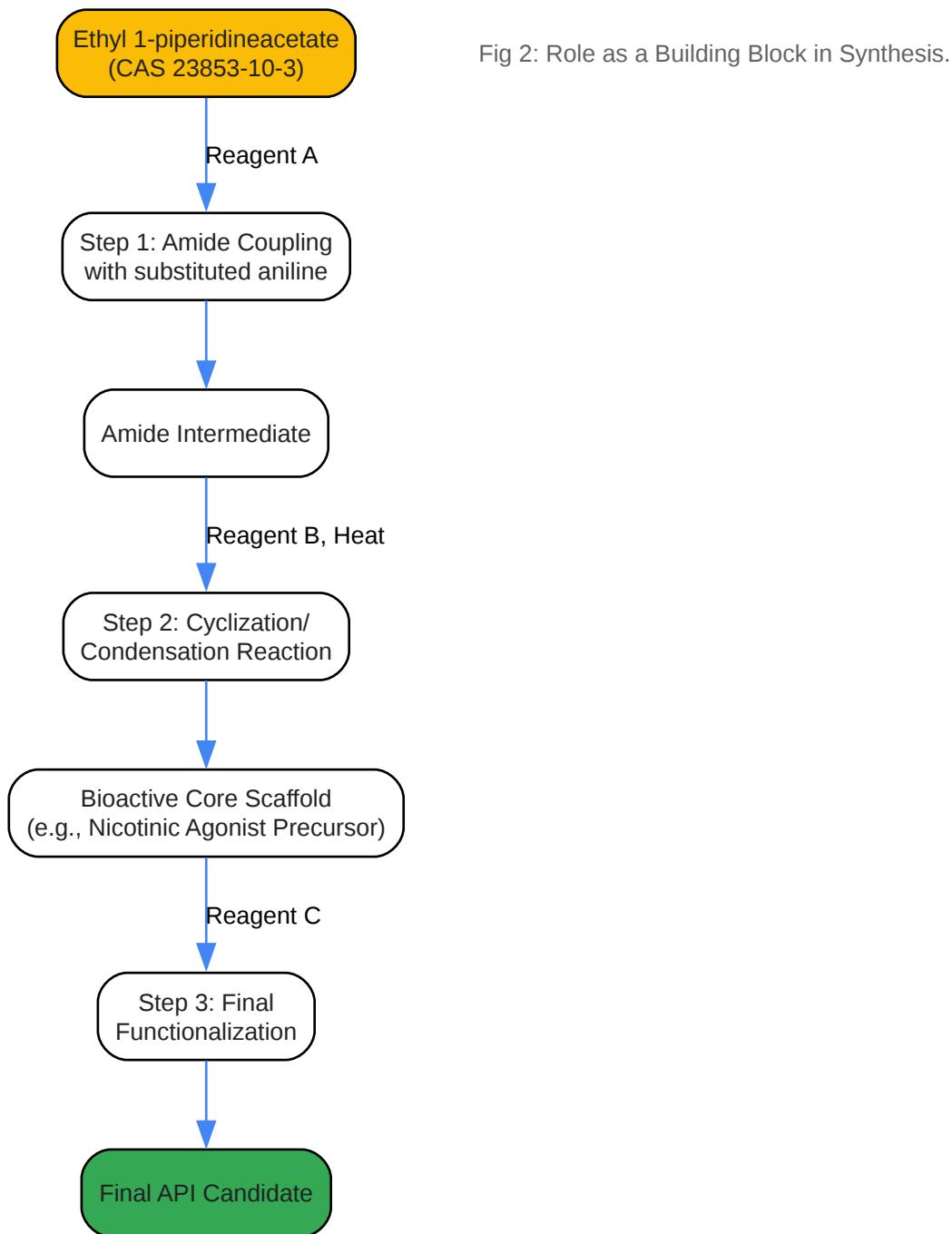
Ethyl 1-piperidineacetate serves as a key intermediate due to its dual functionality. The tertiary amine can be quaternized, and the ester can be hydrolyzed, reduced, or converted into an amide. Its primary value lies in its use as a scaffold to build more elaborate molecules.

Key Reactions

- **Alkylation:** The tertiary amine can be alkylated to form quaternary ammonium salts. For instance, its reaction with ethyl bromoacetate has been studied and reported to follow second-order kinetics.[1]
- **Hydrolysis:** The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 1-piperidineacetic acid.
- **Amidation:** The ester can react with amines, often at elevated temperatures or with catalysis, to form the corresponding amides.
- **Reduction:** The ester can be reduced to the corresponding alcohol, 2-(piperidin-1-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH_4).

Application in Pharmaceutical Synthesis

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of conditions, especially those affecting the central nervous system (CNS).[7][8][9][10][11] **Ethyl 1-piperidineacetate** is a valuable starting material for introducing this moiety. A notable application is its use as a reactant for the synthesis of nicotinic acid receptor agonists, which are investigated for the treatment of dyslipidemia.[1][3]



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Caption: Fig 2: Role as a Building Block in Synthesis.

The workflow above (Fig. 2) conceptualizes how **Ethyl 1-piperidineacetate** can be elaborated into a potential active pharmaceutical ingredient (API). The ester is first converted to an amide, which then undergoes further chemical transformations to build the final complex molecular architecture required for biological activity.

Safety and Handling

Proper handling of **Ethyl 1-piperidineacetate** is essential to ensure laboratory safety. It is classified as a combustible liquid and an irritant.

GHS Hazard Information

Hazard Code	Description	Precautionary Statement(s)	Source(s)
H315	Causes skin irritation	P264, P280, P302+P352	[12]
H319	Causes serious eye irritation	P280, P305+P351+P338	[12]
H335	May cause respiratory irritation	P261, P271, P304+P340	[12]

Signal Word: Warning

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[[13](#)][[14](#)]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[[13](#)]
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[[13](#)]
 - Respiratory Protection: If ventilation is inadequate, use a respirator with a suitable organic vapor cartridge (e.g., type ABEK (EN14387) filter).
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[[13](#)] Keep away from heat, sparks, and open flames as it is a combustible liquid.[[14](#)]
- Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[[14](#)] Dispose of contents/container to an approved

waste disposal plant.[13]

Conclusion

Ethyl 1-piperidineacetate (CAS: 23853-10-3) is a foundational chemical intermediate with well-defined properties and straightforward synthesis. Its utility is firmly established in synthetic chemistry, particularly as a precursor for pharmacologically relevant molecules that incorporate the privileged piperidine scaffold. For researchers in drug discovery and development, a thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the creation of novel therapeutic agents.

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